molecular formula C15H16ClN3O3S B5401592 N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide

Cat. No. B5401592
M. Wt: 353.8 g/mol
InChI Key: LUXKQQFKSSCGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells. In

Mechanism of Action

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide targets the NAE enzyme, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 modification of proteins is essential for their proper function, and inhibition of NAE leads to the accumulation of NEDD8-modified proteins, which causes cell cycle arrest and DNA damage. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been shown to induce apoptosis in cancer cells by activating the DNA damage response pathway.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been shown to cause cell cycle arrest and DNA damage in cancer cells, leading to apoptosis. In addition, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide is its potent anti-tumor activity in a variety of cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. However, one limitation of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide is its potential toxicity, as it can cause DNA damage in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide. One area of research is the development of more potent and selective NAE inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict the response to N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide treatment in cancer patients. Finally, further studies are needed to explore the potential therapeutic applications of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide in other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide involves several steps, starting with the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylaniline. This compound is then reacted with pyridine-3-carboxylic acid to form N-(3-chlorophenyl)-N-methylsulfonyl-N-1-pyridin-3-ylalaninamide, which is then treated with triethylamine and trifluoroacetic acid to form N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the NAE enzyme, which leads to the accumulation of NEDD8-modified proteins and causes cell cycle arrest and DNA damage. N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-11(15(20)18-13-6-4-8-17-10-13)19(23(2,21)22)14-7-3-5-12(16)9-14/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXKQQFKSSCGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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